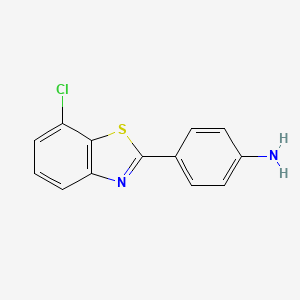

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(7-chloro-1,3-benzothiazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKZSJHNHFBPAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(7-Chloro-1,3-benzothiazol-2-yl)aniline chemical structure and properties

Topic: Chemo-Structural Analysis and Therapeutic Potential of 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary: The "C7-Chloro" Advantage

The molecule This compound represents a critical pharmacophore in the study of antiproliferative agents and neurodegenerative disease probes. Belonging to the privileged class of 2-(4-aminophenyl)benzothiazoles (2-4-APBs), this specific isomer incorporates a chlorine atom at the 7-position of the benzothiazole ring.

While the parent 2-4-APB scaffold is renowned for its potent, selective activity against specific breast and ovarian cancer cell lines (e.g., MCF-7, IGROV-1) via CYP1A1 bioactivation, the 7-chloro substituent introduces distinct physicochemical alterations:

-

Metabolic Blockade: It sterically and electronically impedes metabolic oxidation at the C7 position, a common site for Phase I metabolism in unsubstituted benzothiazoles.

-

Lipophilicity Modulation: The halogen increases the logP, enhancing blood-brain barrier (BBB) permeability—a crucial feature for its secondary application as an amyloid-beta (Aβ) imaging agent and 17β-HSD10 inhibitor in Alzheimer’s research.

Chemical Structure & Physicochemical Profile[1][2][3][4]

Structural Identity

The molecule consists of a benzothiazole fused ring system connected at the C2 position to a 4-aniline moiety. The "push-pull" electronic system—created by the electron-donating amine (-NH2) and the electron-withdrawing benzothiazole/chloro group—imparts significant fluorescence properties (large Stokes shift).

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₉ClN₂S |

| Molecular Weight | 260.74 g/mol |

| Predicted LogP | 4.2 – 4.6 (High Lipophilicity) |

| pKa (Conj. Acid) | ~2.5 (Benzothiazole N); ~4.0 (Aniline NH₂) |

| H-Bond Donors | 1 (Aniline -NH₂) |

| H-Bond Acceptors | 2 (Benzothiazole N, S) |

| Fluorescence |

Electronic Effects of 7-Substitution

In the benzothiazole numbering system (S=1, N=3), the 7-position is adjacent to the sulfur atom.

-

Inductive Effect (-I): The chlorine atom withdraws electron density from the benzene ring, slightly lowering the pKa of the heterocyclic nitrogen compared to the non-chlorinated parent.

-

Steric Effect: The 7-Cl group creates steric bulk near the sulfur, potentially influencing binding modes in the narrow hydrophobic pockets of enzymes like 17β-HSD10 .

Synthesis Strategies

To ensure regiochemical purity, modern medicinal chemistry prefers transition-metal catalyzed couplings over traditional oxidative condensations (e.g., Jacobson cyclization), which often yield inseparable mixtures of isomers when using substituted anilines.

Preferred Route: Suzuki-Miyaura Cross-Coupling

This route guarantees the position of the chlorine atom by using a pre-functionalized benzothiazole core.

Reaction Logic:

-

Precursor A: 2,7-Dichlorobenzothiazole. The C2-chlorine is highly labile to oxidative addition by Palladium due to the electron-deficient nature of the thiazole ring.

-

Precursor B: 4-Aminophenylboronic acid pinacol ester.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

Synthesis Workflow Diagram (DOT)

Caption: Regioselective synthesis pathway utilizing 2-amino-6-chlorobenzenethiol to establish the 7-chloro substitution pattern, followed by Suzuki coupling.

Biological Mechanisms & Applications[5]

Antitumor Activity: The CYP1A1 Bioactivation Pathway

Like its parent compound (CJM 126) and fluorinated analogs (Phortress/5F 203), the 7-chloro derivative acts as a prodrug .

-

Sequestration: The molecule is rapidly taken up by sensitive cancer cells (breast MCF-7, renal TK-10).

-

AhR Binding: It binds to the Aryl Hydrocarbon Receptor (AhR), translocating to the nucleus.

-

CYP Induction: This complex induces the expression of CYP1A1.

-

Bioactivation: CYP1A1 hydroxylates the molecule (typically at the amine nitrogen or ortho-carbon), generating a reactive electrophilic species (nitrenium ion) that forms covalent DNA adducts, leading to apoptosis.

Neurodegenerative Disease: 17β-HSD10 Inhibition

Recent research highlights 7-chlorobenzothiazol-2-yl derivatives as inhibitors of 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10) . This mitochondrial enzyme interacts with amyloid-beta (Aβ) peptide, exacerbating mitochondrial dysfunction in Alzheimer's.

-

Mechanism: The 7-chloro group enhances hydrophobic interaction within the enzyme's binding pocket, while the benzothiazole core acts as a scaffold to orient the phenyl ring for pi-stacking.

Mechanism of Action Diagram (DOT)

Caption: The "Suicide Substrate" mechanism where the drug induces the very enzyme (CYP1A1) responsible for converting it into a toxic DNA-damaging agent.

Experimental Protocol: Suzuki Coupling Synthesis

Objective: Synthesis of this compound from 2,7-dichlorobenzothiazole.

Materials

-

2,7-Dichlorobenzothiazole (1.0 equiv)

-

4-Aminophenylboronic acid pinacol ester (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

-

Dimethoxyethane (DME) (degassed)

Methodology

-

Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2,7-dichlorobenzothiazole (1.0 mmol) and the boronate ester (1.2 mmol).

-

Solvent Addition: Add DME (10 mL) and stir until dissolved. Degas the solution by bubbling nitrogen for 10 minutes.

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) under a positive pressure of nitrogen.

-

Base Addition: Add the degassed Na₂CO₃ solution (2.0 mL).

-

Reaction: Seal the flask and heat to 90°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product will be highly fluorescent under UV (365 nm).

-

Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

-

Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 10-30% EtOAc in Hexanes).

-

Validation:

-

¹H NMR (DMSO-d₆): Look for the characteristic benzothiazole protons. The 7-Cl substitution pattern will show a specific splitting (doublet-doublet) for the remaining protons on the benzothiazole ring (H4, H5, H6).

-

MS (ESI): m/z 261.0 [M+H]⁺.

-

References

-

Bradshaw, T. D., et al. (1998). "In vitro evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles." British Journal of Cancer, 77(5), 745–752. Link

-

Hroch, L., et al. (2016). "Benzothiazoles with therapeutic potential for Alzheimer's disease: Synthesis and biological evaluation." Bioorganic & Medicinal Chemistry Letters, 26(15), 3675-3678. Link

-

Chua, M. S., et al. (1999). "Antitumor benzothiazoles. 7. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo." Journal of Medicinal Chemistry, 42(3), 381-392. Link

-

Hroch, L., et al. (2020).[1] "Benzothiazolyl Ureas are Low Micromolar and Uncompetitive Inhibitors of 17β-HSD10 with Implications to Alzheimer’s Disease Treatment."[2] International Journal of Molecular Sciences, 21(6), 2059.[1] Link

-

Mortimer, C. G., et al. (2006). "Antitumor benzothiazoles. 26. 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines." Journal of Medicinal Chemistry, 49(1), 179-185. Link

Sources

7-Chloro-Substituted Benzothiazole Anilines: Structural Pharmacology & Therapeutic Applications

Executive Summary

This technical guide analyzes the medicinal chemistry and biological profile of 7-chloro-N-phenylbenzo[d]thiazol-2-amines (7-chloro-substituted benzothiazole anilines). While the benzothiazole scaffold is a privileged structure in drug discovery, the specific introduction of a chlorine atom at the C7 position confers unique physicochemical properties—enhanced lipophilicity and metabolic resistance—that distinctively modulate biological activity. This document synthesizes structure-activity relationships (SAR), mechanistic pathways (specifically ROS-mediated apoptosis), and validated experimental protocols for researchers in oncology and antimicrobial drug development.

Chemical Rationale & Structure-Activity Relationship (SAR)

The pharmacological potency of 7-chloro-substituted benzothiazole anilines is not accidental; it is a result of precise electronic and steric engineering.

The 7-Chloro Substituent Effect

In unsubstituted benzothiazoles, the C6 and C7 positions are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

Metabolic Blockade: Substituting C7 with Chlorine (

) blocks this metabolic soft spot, prolonging the half-life ( -

Electronic Modulation: Chlorine is an electron-withdrawing group (EWG) via induction but electron-donating via resonance. At C7, it modulates the electron density of the nitrogen at position 3, subtly influencing the pKa and hydrogen-bonding capability of the scaffold.

-

Lipophilicity (

): The 7-Cl modification increases the partition coefficient, facilitating passive diffusion across the lipid bilayer of cancer cells and bacterial membranes.

The Aniline Linker

The secondary amine (-NH-) connecting the benzothiazole core to the phenyl ring acts as a critical hydrogen bond donor. This moiety is essential for binding to the ATP-binding pockets of kinase targets (e.g., EGFR, PI3K) and DNA minor grooves.

Visualization: Pharmacophore Map

The following diagram illustrates the core pharmacophore and the specific role of the 7-chloro substitution.

Figure 1: Pharmacophore analysis of 7-chloro-benzothiazole anilines highlighting structural contributions to bioactivity.

Biological Profiles & Therapeutic Potential[1][2][3][4][5][6][7][8][9]

Anticancer Activity

The primary therapeutic application of 7-chloro-benzothiazole anilines lies in oncology. These compounds function as multi-target agents , primarily inducing apoptosis via the intrinsic mitochondrial pathway.

-

Cytotoxicity: These derivatives exhibit potent cytotoxicity against breast (MCF-7), cervical (HeLa), and colorectal (HCT-116) cancer cell lines. The 7-chloro substitution often shifts IC50 values from the micromolar (

) range down to the nanomolar ( -

Cell Cycle Arrest: Treatment leads to the accumulation of cells in the sub-G1 phase , indicating DNA fragmentation and apoptosis [7].

Antimicrobial Activity

While less potent than their anticancer effects, 7-chloro derivatives show specificity against Gram-positive bacteria (S. aureus, B. subtilis). The mechanism involves the inhibition of DNA gyrase, where the planar benzothiazole ring intercalates into bacterial DNA, and the 7-Cl group stabilizes the complex within the enzyme's binding pocket [11, 14].

Quantitative Data Summary

Table 1: Representative Biological Activity Ranges

| Target / Cell Line | Activity Type | Metric | Typical Range (7-Cl analogs) | Reference Basis |

| MCF-7 (Breast Cancer) | Cytotoxicity | IC50 | 0.5 - 5.0 | [1, 6] |

| HeLa (Cervical Cancer) | Cytotoxicity | IC50 | < 50 | [2] |

| S. aureus (Gram +) | Antibacterial | MIC | 12.5 - 50 | [11, 14] |

| DNA Gyrase | Enzyme Inhibition | IC50 | 0.8 - 2.5 | [3] |

Mechanism of Action: The ROS-Mitochondrial Axis

The most authoritative research suggests that 7-chloro-benzothiazole anilines do not merely inhibit a single protein; they trigger a catastrophic oxidative event within the tumor cell.

-

Cellular Entry: The lipophilic 7-Cl group facilitates rapid entry.

-

ROS Generation: The compound interferes with the Electron Transport Chain (ETC), leading to a surge in Reactive Oxygen Species (ROS).

-

Mitochondrial Collapse: High ROS levels trigger the opening of the Mitochondrial Permeability Transition Pore (MPTP).

-

Apoptosome Formation: Cytochrome c is released into the cytosol, binding with Apaf-1 and Pro-Caspase 9.

-

Execution: Activation of Caspase-3 leads to chromatin condensation and cell death.

Figure 2: Signal transduction pathway showing ROS-mediated mitochondrial apoptosis and PI3K inhibition.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for 7-chloro-benzothiazole derivatives.

Synthesis: Oxidative Cyclization (Hugerschoff-like)

This method is preferred over the Jacobson cyclization for 7-chloro derivatives due to higher yields and milder conditions.

Reagents: 3-chloro-aniline (starting material), Potassium thiocyanate (KSCN), Bromine (

-

Thiourea Formation: Dissolve 3-chloro-aniline in glacial acetic acid. Add KSCN and stir at room temperature for 1 hour.

-

Cyclization: Cool the solution to 0-5°C. Add bromine dropwise (highly exothermic). The 7-chloro substituent directs cyclization to the ortho position.

-

Workup: Neutralize with ammonia. The precipitate is the 2-amino-7-chlorobenzothiazole intermediate.

-

Coupling: Reflux the intermediate with the appropriate aryl aldehyde or halide to form the final aniline derivative [11, 12].

Bioassay: MTT Cytotoxicity Screen

Self-Validating Logic: This assay relies on mitochondrial succinate dehydrogenase activity. Since the MoA involves mitochondrial disruption, this assay is both a readout of viability and a preliminary confirmation of the target organelle.

Step-by-Step Protocol:

-

Seeding: Plate MCF-7 or HeLa cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment:

-

Dissolve 7-chloro-benzothiazole aniline in DMSO (Stock: 10 mM).

-

Prepare serial dilutions (0.1, 1, 10, 50, 100

) in culture media. -

Control: Vehicle control (0.1% DMSO max) and Positive Control (Doxorubicin or Cisplatin).

-

-

Incubation: Treat cells for 48 hours at 37°C, 5%

. -

MTT Addition: Add

of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Note: Viable mitochondria will reduce yellow MTT to purple formazan. -

Solubilization: Aspirate media carefully. Add

DMSO to dissolve formazan crystals. -

Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

Future Outlook

The 7-chloro-benzothiazole aniline scaffold is evolving beyond simple cytotoxics. Current trends indicate a shift toward Hybrid Pharmacophores :

-

Platinum Complexes: Conjugating these anilines with Pt(II) to create dual-action DNA crosslinkers (cisplatin-like) that also inhibit kinases [13].

-

Theranostics: Utilizing the intrinsic fluorescence of the benzothiazole core for simultaneous imaging and treatment of tumors.

References

-

Kim, J., et al. (2025).[1] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences. Link

-

Kamboj, P., et al. (2024).[2][1][3] Benzothiazole‐based apoptosis inducers: A comprehensive overview and future prospective. Archiv der Pharmazie. Link

-

BenchChem. (2025).[4] Unraveling the Molecular Mysteries: A Comparative Guide to the Mechanism of Action of Benzothiazole Derivatives. Link

-

RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. Royal Society of Chemistry. Link

-

Kumbhare, et al. (2025).[5][6] Benzothiazole derivatives as anticancer agents. PMC - NIH. Link

-

Semantic Scholar. (2025). Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Link

-

Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. Link

-

Taylor & Francis. (2025). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

FLORE. (2019). Benzothiazole derivatives as anticancer agents. University of Florence. Link

-

ResearchGate. (2025). Synthesis of some substituted benzothiazole derivatives and its biological activities. Link

-

ResearchGate. (2025). Synthesis and biological activity of 6-fluoro-7-(substituted)-(2-N-p-anilino sulphonamido) benzothiazoles. Link

-

MDPI. (2025). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes. Molecules. Link

-

Yadav, Y.C., et al. (2016).[5] Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. ResearchGate. Link

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 3. Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Pharmacophore Analysis of Benzothiazol-2-yl Aniline Derivatives: A Structural & Functional Deconstruction

Topic: Pharmacophore Analysis of Benzothiazol-2-yl Aniline Derivatives Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

The benzothiazol-2-yl aniline (BTA) scaffold represents a privileged structure in medicinal chemistry, distinguished by its planar architecture and electronic versatility. While historically recognized for its DNA-intercalating properties (exemplified by the clinical candidate Phortress), recent pharmacophore modeling has repositioned this moiety as a potent kinase inhibitor (EGFR, VEGFR, p56lck) and an antimicrobial agent.

This technical guide deconstructs the BTA pharmacophore, moving beyond simple structure-activity relationships (SAR) to a 3D-spatial analysis of the steric and electronic features required for high-affinity target binding. We provide a validated workflow for modeling these derivatives, ensuring that computational predictions translate into viable bench-side candidates.

Chemical Architecture & Pharmacophoric Signatures[1][2]

To model the BTA scaffold effectively, one must first understand its intrinsic electronic landscape. The molecule is not merely two aromatic systems linked by a bond; it is a conjugated push-pull system.

The Core Pharmacophore

The BTA scaffold consists of a benzothiazole fused ring system linked at the C2 position to an aniline moiety.[1]

-

Feature A (H-Bond Acceptor): The endocyclic nitrogen (

) of the benzothiazole ring. In kinase inhibitors, this often interacts with the hinge region (e.g., Met793 in EGFR). -

Feature B (Hydrophobic/Aromatic): The fused benzene ring of the benzothiazole.[2][3] This provides

- -

Feature C (H-Bond Donor/Vector): The aniline nitrogen. In its unsubstituted form, it acts as a donor. However, in optimized drugs, this nitrogen often serves as a vector for attaching solubilizing groups or bulky moieties to access the ribose-binding pocket or solvent front.

Structural Rigidity & Planarity

The C2-C1' bond connecting the benzothiazole and aniline rings allows for rotation, but conjugation favors a planar conformation.

-

Critical Insight: When modeling, do not assume a fixed planar conformation if ortho-substituents are present on the aniline ring. Steric clash can induce a twist angle (

), disrupting planarity but potentially improving fit in globular protein pockets compared to flat DNA intercalation sites.

Technical Workflow: Pharmacophore Modeling

This protocol outlines a self-validating system for generating high-quality pharmacophore models for BTA derivatives.

Diagram: The Modeling Pipeline

The following diagram illustrates the logical flow from dataset curation to model validation.

Figure 1: Iterative workflow for pharmacophore generation. Note the feedback loop from Validation to Dataset refinement.

Protocol Details

Step 1: Dataset Curation & Preparation

-

Selection: Gather a training set of at least 15-20 BTA derivatives with known

values spanning 3-4 orders of magnitude. -

Decoy Set: Generate a decoy set using the DUD-E (Directory of Useful Decoys) methodology. Decoys must match the physical properties (MW, LogP) of active BTAs but differ in topology.

-

Protonation: The benzothiazole nitrogen is weakly basic (

), but the aniline nitrogen (

Step 2: Conformer Generation

-

Method: Use a Systematic Search or Stochastic (Monte Carlo) method.

-

Constraint: Apply a torsion constraint on the C2-C1' bond if targeting DNA (force planarity). Release this constraint for kinase targets to allow exploring twisted conformers.

-

Energy Window: Discard conformers

kcal/mol above the global minimum to avoid biologically irrelevant shapes.

Step 3: Alignment & Feature Extraction

-

Alignment: Do not align solely by atom position. Use feature-based alignment (aligning HBA to HBA, Hydrophobic to Hydrophobic). This accounts for "scaffold hopping" where different chemical groups exert the same field effects.

-

Common Features: A valid BTA model typically requires:

-

One HBA (Benzothiazole N).

-

Two Hydrophobic regions (Benzothiazole ring + Aniline ring).

-

One HBD (Aniline NH, if unsubstituted) OR One Excluded Volume (if analyzing steric limits of the binding pocket).

-

Case Study Analysis: Kinase Inhibition vs. DNA Intercalation

The pharmacophore requirements for BTA derivatives differ drastically depending on the biological target.

Target A: DNA Intercalation (e.g., Antitumor Agents)

-

Mechanism: The planar BTA system slides between DNA base pairs.

-

Pharmacophore Requirement:

-

Strict Planarity: Essential.

-

Hydrophobic Field: Extensive, covering the entire fused system.

-

Positive Ionizable Feature: Often required on a side chain to interact with the negatively charged phosphate backbone (e.g., the amino side chain in Phortress).

-

Target B: Kinase Inhibition (e.g., EGFR, Src)

-

Mechanism: ATP-competitive inhibition.

-

Pharmacophore Requirement:

-

H-Bond Acceptor: The benzothiazole N interacts with the hinge region backbone NH.

-

Steric Fit: The aniline ring often sits in the "sugar pocket."

-

Twist: A non-planar conformation may be preferred to fit the gatekeeper residue.

-

Diagram: Interaction Map (Kinase Mode)

The following diagram visualizes the specific interactions of a BTA derivative within a generic kinase ATP-binding pocket.

Figure 2: Pharmacophoric interaction map of a BTA derivative in a kinase active site. The H-bond at the hinge region is the "anchor" interaction.

Quantitative Data & Validation Metrics

A pharmacophore model is only as good as its predictive power. When publishing or reporting BTA models, the following metrics are mandatory.

Table 1: Essential Validation Metrics for BTA Pharmacophore Models

| Metric | Definition | Target Value | Interpretation |

| GH Score (Goodness of Hit) | > 0.6 | Indicates a model that effectively separates active BTA compounds from decoys. | |

| Enrichment Factor (EF) | > 10 | The model is 10x better at finding actives than random selection. | |

| RMSD | Root Mean Square Deviation of aligned features | < 1.0 Å | Low RMSD implies the pharmacophore fits the training set tightly. |

- : Hits that are active.[2][4][5]

- : Total hits retrieved.

- : Total actives in database.

- : Total entries in database.

- : Total hits.

Experimental Protocols

In Silico Protocol: Model Generation (Example using LigandScout/MOE)

-

Import Structures: Load 20 active BTA derivatives (

). -

Generate Conformers: Use the "Best" setting (max 200 conformers per molecule).

-

Cluster Analysis: Cluster molecules by structural similarity to ensure the training set is diverse (e.g., different aniline substitutions).

-

Pharmacophore Creation: Select the 5 most active compounds. Generate a "Shared Feature" pharmacophore.

-

Refinement: Manually remove features that are not present in at least 80% of the active set.

-

Screening: Screen the resulting model against the decoy set. If false positives are high, add "Excluded Volume" spheres to the model to represent receptor walls.

Biological Validation: Fluorescence Displacement Assay

To validate the DNA-binding pharmacophore experimentally:

-

Reagent: Calf Thymus DNA (CT-DNA) and Ethidium Bromide (EtBr).

-

Baseline: Measure fluorescence of EtBr-DNA complex (Excitation: 525 nm, Emission: 600 nm).

-

Titration: Add increasing concentrations of the BTA derivative.

-

Result: A decrease in fluorescence indicates the BTA is displacing EtBr, confirming the planar pharmacophore hypothesis.

References

-

Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Source: Pharmaceuticals (Basel), 2021.[6] URL:[Link]

-

Benzothiazole Derivatives as Promising Candidates for Anticancer Drug Development. Source: IFTM University, 2024. URL:[Link] (General institutional link provided as specific paper landing page is dynamic).

-

Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors. Source: Journal of Medicinal Chemistry, 2015.[2] URL:[Link]

-

3D-QSAR and Pharmacophore Identification of Benzothiazole Derivatives as Potential p56lck Inhibitors. Source: Letters in Drug Design & Discovery, 2018. URL:[Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Source: RSC Advances, 2021. URL:[Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. iftmuniversity.ac.in [iftmuniversity.ac.in]

- 3. Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2-(4-aminophenyl)-6-chlorobenzothiazole via Polyphosphoric Acid-Catalyzed Condensation

Abstract

The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent antitumor and antimicrobial properties.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 2-(4-aminophenyl)-6-chlorobenzothiazole, a key intermediate in drug discovery programs. The synthesis is achieved through a direct, one-pot condensation reaction of 2-amino-4-chlorobenzenethiol and p-aminobenzoic acid. This guide details the reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization methods, designed to ensure reproducibility and high-purity yields for researchers in synthetic and medicinal chemistry.

Introduction and Scientific Principle

The synthesis of 2-substituted benzothiazoles is a cornerstone reaction in heterocyclic chemistry. One of the most robust and widely used methods is the condensation of an o-aminothiophenol with a carboxylic acid or its derivative.[4][5] This reaction is typically facilitated by a dehydrating agent and catalyst, with polyphosphoric acid (PPA) being a particularly effective medium. PPA serves a dual role as both a solvent and a Brønsted acid catalyst, promoting the formation of the key amide intermediate and subsequent intramolecular cyclization and dehydration to yield the benzothiazole ring system.[6][7]

The target molecule, 2-(4-aminophenyl)-6-chlorobenzothiazole, is of particular interest due to its structural analogy to compounds that have demonstrated significant selective activity against various cancer cell lines.[8][9][10] The protocol described herein utilizes a high-temperature condensation in PPA, a method known for its efficiency in driving the reaction to completion, often resulting in good to excellent yields.[4][11]

Reaction Mechanism

The condensation proceeds through a well-established pathway. The carboxylic acid (p-aminobenzoic acid) is first activated by PPA. This is followed by a nucleophilic attack from the amino group of the 2-amino-4-chlorobenzenethiol to form an N-acyl intermediate. The pivotal step is the intramolecular cyclization, where the thiol group attacks the carbonyl carbon of the newly formed amide. The resulting heterocyclic intermediate then undergoes dehydration, driven by the high temperature and the hygroscopic nature of PPA, to yield the final aromatic benzothiazole product.[4][6]

Caption: Proposed mechanism for PPA-catalyzed benzothiazole formation.

Detailed Experimental Protocol

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 2-amino-4-chlorobenzenethiol | ≥97% | Sigma-Aldrich |

| p-aminobenzoic acid (PABA) | ≥99% | Alfa Aesar |

| Polyphosphoric acid (PPA) | 115% H₃PO₄ basis | Acros Organics |

| Deionized Water | ACS Grade | - |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent, ≥99.7% | Fisher Scientific |

| Ethanol (for recrystallization) | 200 Proof, ACS | VWR |

| Round-bottom flask (100 mL) | - | Pyrex |

| Reflux condenser | - | Kimble |

| Heating mantle with magnetic stirrer | - | Glas-Col |

| Magnetic stir bar | - | - |

| Beaker (1 L) | - | - |

| Buchner funnel and filter flask | - | - |

| Whatman filter paper | - | - |

| TLC plates (Silica gel 60 F₂₅₄) | - | Merck |

| Rotary evaporator | - | Buchi |

Safety Precautions

-

Polyphosphoric Acid (PPA): PPA is highly corrosive and hygroscopic. It can cause severe burns upon contact. The work-up procedure involving quenching with ice water is highly exothermic and must be performed with extreme caution. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles.

-

Heating: The reaction is conducted at high temperatures. Ensure the heating mantle is properly secured and monitored.

-

Fume Hood: All steps of this procedure, especially the heating of PPA and the subsequent work-up, must be performed in a well-ventilated chemical fume hood.

Step-by-Step Procedure

-

Reaction Setup:

-

Place polyphosphoric acid (approx. 20 g) into a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Begin stirring and gently heat the PPA to approximately 80-90°C to reduce its viscosity, allowing for efficient mixing.

-

-

Addition of Reactants:

-

To the warm, stirring PPA, add p-aminobenzoic acid (1.37 g, 10.0 mmol). Stir for 5-10 minutes until it is well-dispersed.

-

Carefully add 2-amino-4-chlorobenzenethiol (1.76 g, 10.0 mmol, 1.0 equiv.). Causality Note: Using equimolar amounts of reactants ensures efficient conversion without the need to remove excess starting material later.

-

-

Condensation Reaction:

-

Increase the temperature of the reaction mixture to 220°C and maintain this temperature for 3-4 hours .[4][11]

-

The reaction mixture will darken in color.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). (Eluent: e.g., Hexane:Ethyl Acetate 7:3). Spot the starting materials for comparison. The reaction is complete when the starting material spots have been consumed.

-

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to below 100°C. Trustworthiness Note: This step is critical. Quenching a very hot PPA mixture can cause violent boiling and splashing.

-

Prepare a 1 L beaker containing approximately 400 g of crushed ice and water.

-

With vigorous stirring, slowly and carefully pour the warm, viscous reaction mixture into the ice-water slurry. A solid precipitate should form. This process hydrolyzes the PPA.

-

Rinse the reaction flask with a small amount of water and add it to the beaker to ensure complete transfer.

-

Continue stirring the slurry for 30-60 minutes as the ice melts to ensure complete precipitation of the crude product.

-

-

Neutralization:

-

The resulting aqueous slurry will be strongly acidic. Slowly add a saturated solution of sodium bicarbonate (or concentrated ammonium hydroxide) to neutralize the mixture.

-

Monitor the pH with pH paper or a pH meter. Continue adding base until the pH is approximately 7-8. Effervescence (CO₂) will occur if using bicarbonate.

-

Causality Note: The product contains a basic amino group. Neutralization ensures the product is in its free base form, which is less soluble in water, maximizing the precipitated yield.

-

-

Purification:

-

Collect the crude solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid thoroughly with copious amounts of deionized water (3 x 100 mL) to remove inorganic salts.

-

Air-dry the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 2-(4-aminophenyl)-6-chlorobenzothiazole as a crystalline solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and IR spectroscopy.

-

Assess purity by TLC and/or HPLC.

-

Data Summary and Expected Results

| Parameter | Value |

| Molar Ratio (Thiol:Acid) | 1:1 |

| Reaction Temperature | 220°C |

| Reaction Time | 3 - 4 hours |

| Expected Yield | 65 - 85% (post-recrystallization) |

| Product Appearance | Pale yellow to light brown crystalline solid |

| Molecular Formula | C₁₃H₉ClN₂S |

| Molecular Weight | 260.74 g/mol |

Experimental Workflow Visualization

Caption: Workflow for the synthesis of 2-(4-aminophenyl)-6-chlorobenzothiazole.

References

-

Al-Hiari, Y. M., Kadan, M. M., & El-Abadelah, M. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(21), 6518. [Link]

-

Weekes, A. A., & Westwell, A. D. (2009). 2-Arylbenzothiazole as a Privileged Scaffold in Drug Discovery. Current Medicinal Chemistry, 16(19), 2430-2445. [Link]

-

Al-Hiari, Y. M., Kadan, M. M., & El-Abadelah, M. M. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. PMC, NCBI. [Link]

-

Gao, H., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Journal of Chemistry, 2021, 5543169. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-6-chlorobenzothiazole. PrepChem.com. [Link]

-

Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427-429. [Link]

-

El-Abadelah, M. M., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(3), 698. [Link]

-

Bort, C., et al. (2020). Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities. Frontiers in Chemistry, 8, 483. [Link]

-

Digambar, S. P., et al. (2022). Zn(OAc)2·2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. Organic Communications, 15(4), 378-385. [Link]

-

Parle, A., & Amin, S. (2018). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 10(4), 110-116. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. . [Link]

-

Sharma, A., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 220-255. [Link]

-

Allen, C. F. H., & VanAllan, J. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses, 24, 12. [Link]

- Shieh, W. C., et al. (2012). Synthesis of 2-(4-aminophenyl) benzothiazole derivatives and use thereof.

-

Acharya, S. S., Rout, P. R., & Parida, B. B. (2023). Biologically active compounds having 2-arylbenzothiazole scaffold. Polycyclic Aromatic Compounds. [Link]

- Henk, H. J. (1994). Preparation of 2-(4-aminophenyl)benzothiazole compounds.

-

Al-Ostath, O. M., et al. (2024). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules, 29(1), 253. [Link]

-

El-Sayed, N. N. E., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14, 4615-4638. [Link]

-

Perry, J. D., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry Letters, 24(7), 1799-1803. [Link]

-

Pop, I., et al. (2007). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 9(5), 820-827. [Link]

-

Manjula, D., et al. (2017). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy, 6(11), 464-471. [Link]

- Dawans, F., & Nicaud, P. (1974). Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole.

-

Vrettos, E. I., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. International Journal of Molecular Sciences, 24(14), 11520. [Link]

-

Yuan, L., et al. (2007). A biocompatible condensation reaction for controlled assembly of nanostructures in live cells. Angewandte Chemie International Edition, 46(9), 1389-1392. [Link]

-

Wang, J., et al. (2012). Exploring Condensation Reaction Between Aromatic Nitriles and Amino Thiols to Form Nanoparticles in Cells for Imaging the Activity of Protease and Glycosidase. ACS Chemical Biology, 7(5), 926-934. [Link]

-

Shi, D. F., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Discovery of 2-aryl and 2-pyridinylbenzothiazoles endowed with antimicrobial and aryl hydrocarbon receptor agonistic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. acgpubs.org [acgpubs.org]

- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3801587A - Process for the preparation of 2-(4-aminophenyl)-6-methyl-benzothiazole - Google Patents [patents.google.com]

- 10. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]

- 11. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for the Synthesis of 7-Chlorobenzothiazole Derivatives Utilizing Polyphosphoric Acid

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of 7-chlorobenzothiazole derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the robust and classical method employing polyphosphoric acid (PPA) as a dual-action catalyst and solvent. The guide explains the underlying reaction mechanism, offers a detailed, field-tested experimental protocol, discusses process optimization and troubleshooting, and outlines essential safety considerations. The aim is to equip scientists with the practical knowledge required to confidently and successfully synthesize these valuable heterocyclic compounds.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and functional materials.[1][2] Its rigid, electron-rich structure allows for diverse interactions with biological targets, leading to a wide spectrum of therapeutic activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[2] The introduction of a chlorine atom at the 7-position can significantly modulate the molecule's lipophilicity, metabolic stability, and binding affinity, making 7-chlorobenzothiazole derivatives particularly valuable for drug discovery programs.

One of the most effective and time-honored methods for constructing the 2-substituted benzothiazole core is the condensation of an o-aminothiophenol with a carboxylic acid or its derivatives. Polyphosphoric acid (PPA) has long been the reagent of choice for this transformation, serving as an exceptional solvent, dehydrating agent, and Brønsted acid catalyst to drive the reaction to completion.[3][4][5] This guide will focus on the practical application of PPA for the synthesis of 7-chlorobenzothiazole derivatives.

Reaction Mechanism: The Role of Polyphosphoric Acid

The synthesis of a 2-substituted-7-chlorobenzothiazole via PPA-mediated condensation typically involves the reaction between 2-amino-3-chlorobenzenethiol and a suitable carboxylic acid. PPA's efficacy stems from its ability to facilitate two critical steps: acyl activation and intramolecular cyclodehydration.

Causality of PPA's Function:

-

Protonation and Activation: PPA, a strong Brønsted acid, protonates the carbonyl oxygen of the carboxylic acid. This activation dramatically increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Acyl Substitution: The exocyclic amino group of 2-amino-3-chlorobenzenethiol acts as the nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Dehydration and Cyclization: PPA then functions as a powerful dehydrating agent, promoting the elimination of water to form an N-(2-mercapto-6-chlorophenyl)amide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic thiol group attacking the amide carbon, followed by another dehydration step, yields the final thermostable benzothiazole ring.[3][6]

The entire process is a cascade reaction efficiently promoted within the viscous PPA medium, which also serves to keep the reactants in a homogenous phase at high temperatures.

Caption: Figure 1: PPA-Mediated Benzothiazole Formation

Experimental Protocol: Synthesis of 2-Aryl-7-Chlorobenzothiazole

This section provides a detailed, step-by-step methodology for a representative synthesis.

3.1. Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| 2-Amino-3-chlorobenzenethiol | ≥97% | Standard Supplier | Handle in a fume hood. Pungent odor. |

| Substituted Benzoic Acid | ≥98% | Standard Supplier | Ensure it is dry. |

| Polyphosphoric Acid (PPA) | 115% P₂O₅ basis | Standard Supplier | Highly viscous and corrosive. |

| Sodium Hydroxide (NaOH) | Pellets, ≥98% | Standard Supplier | For neutralization. |

| Ethyl Acetate | ACS Grade | Standard Supplier | For extraction. |

| n-Hexane | ACS Grade | Standard Supplier | For recrystallization/chromatography. |

| Anhydrous Sodium Sulfate | Granular | Standard Supplier | For drying organic layers. |

| Deionized Water | - | Laboratory Source | - |

| Ice | - | Laboratory Source | For quenching and work-up. |

Equipment: Three-neck round-bottom flask, mechanical stirrer, heating mantle with temperature controller, condenser, dropping funnel, Buchner funnel, and standard laboratory glassware.

3.2. Step-by-Step Synthesis Workflow

Caption: Figure 2: Experimental Workflow

Detailed Procedure:

-

Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a condenser, and a temperature probe. Place the flask in a heating mantle.

-

Charging Reagents: In a well-ventilated fume hood, add polyphosphoric acid (approx. 50 g) to the flask. Begin stirring and gently heat the PPA to approximately 80°C to reduce its viscosity.[7]

-

Add the substituted benzoic acid (10 mmol, 1.0 eq) to the stirring PPA.

-

Once the acid has dissolved, slowly add 2-amino-3-chlorobenzenethiol (10 mmol, 1.0 eq).

-

Reaction Execution: Increase the temperature of the reaction mixture to 220°C and maintain it for 4 hours.[8] The mixture will darken in color.

-

Monitoring: Monitor the reaction's progress by taking a small aliquot, quenching it in water, neutralizing, extracting with ethyl acetate, and analyzing the organic layer by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates completion.

-

Work-up - Quenching (CRITICAL STEP): After the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C. In a separate large beaker (e.g., 2 L), prepare a vigorously stirred slurry of ice and water. Very slowly and carefully, pour the warm reaction mixture into the ice water. This process is highly exothermic and may cause spattering.

-

Neutralization: Continue stirring the resulting slurry and carefully add a 50% aqueous solution of sodium hydroxide until the pH is basic (pH > 9), as confirmed by pH paper. Add ice as needed to control the temperature during neutralization.[8]

-

Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with copious amounts of deionized water to remove any inorganic salts.

-

Purification: Dry the crude solid. The product can be purified either by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in n-hexane).

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Results: Optimization and Troubleshooting

The success of this synthesis depends on careful control of several parameters.

Table 1: Key Parameters and Optimization Insights

| Parameter | Typical Range | Rationale & Expert Insights |

| Temperature | 180 - 250 °C | This is the most critical parameter. Temperatures below 180°C often lead to incomplete reactions. Temperatures above 250°C can cause charring and decomposition of the product, reducing the yield. The optimal temperature may vary depending on the reactivity of the specific carboxylic acid used.[3][8] |

| Reaction Time | 2 - 8 hours | Reaction time is substrate-dependent. Electron-rich benzoic acids tend to react faster. Always rely on TLC monitoring rather than a fixed time to determine the reaction endpoint.[9] |

| PPA Quantity | 5-15 g per 10 mmol | PPA acts as both solvent and reagent. A sufficient amount is needed to ensure effective stirring and to act as a sink for the water produced. Using too little can result in a thick, unstirrable paste. |

| Stirring | Mechanical Stirring | Due to the high viscosity of PPA, especially as the reaction progresses, magnetic stirring is often inadequate. Robust mechanical stirring is essential for ensuring homogeneity and efficient heat transfer. |

Table 2: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Reaction temperature too low.2. Insufficient reaction time.3. Impure or wet starting materials. | 1. Increase temperature in 10°C increments.2. Extend reaction time, monitoring by TLC.3. Ensure reagents are pure and dry before use. |

| Product Charring | Reaction temperature is too high. | Reduce the reaction temperature. For sensitive substrates, conduct the reaction at the lower end of the effective range (e.g., 180-200°C) for a longer duration. |

| Difficult Work-up | PPA was not sufficiently cooled before quenching; product is oily/gummy. | Ensure the reaction mixture is cooled below 100°C before adding to ice water. If the product oils out, try adding more organic solvent during extraction or scratching the flask to induce crystallization. |

| Incomplete Neutralization | Insufficient base was added during work-up. | Add more base while monitoring the pH. Ensure vigorous stirring to break up any clumps of solid that may trap acidic PPA. |

Safety Precautions

-

Polyphosphoric Acid (PPA): PPA is a highly corrosive substance that can cause severe chemical burns. Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

High Temperatures: The reaction is conducted at high temperatures, posing a risk of thermal burns. Use appropriate heating equipment and exercise caution.

-

Quenching and Neutralization: These steps are highly exothermic. Quenching hot PPA in water can cause violent boiling and splashing. Always pour the acid into cold water slowly and with vigorous stirring. The subsequent neutralization with a strong base is also very exothermic and requires external cooling with an ice bath.

-

Thiophenols: 2-Amino-3-chlorobenzenethiol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The polyphosphoric acid-mediated condensation is a powerful and direct method for the synthesis of 7-chlorobenzothiazole derivatives. While the reaction conditions are harsh and require careful handling, the procedure is reliable and provides good yields for a wide range of substrates. By understanding the underlying mechanism and paying close attention to critical parameters such as temperature control and work-up procedures, researchers can effectively utilize this protocol to access novel benzothiazole compounds for applications in drug discovery and materials science.

References

-

Xu, W., Zeng, M.-T., Liu, M., Liu, S.-S., Li, Y.-S., & Dong, Z.-B. (2017). Palladium-Catalyzed Synthesis of 2-Aminobenzothiazoles through Tandem Reaction. Synthesis, 49(13), 3084–3090. Available at: [Link]

-

Abdel-Wahab, B. F., Awad, G. E. A., & Badria, F. A. (2011). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 16(8), 6147–6183. Available at: [Link]

-

Hein, D. W., Alheim, R. J., & Leavitt, J. J. (1957). The Use of Polyphosphoric Acid in the Synthesis of 2-Aryl- and 2-Alkyl-substituted Benzimidazoles, Benzoxazoles and Benzothiazoles. Journal of the American Chemical Society, 79(2), 427–429. Available at: [Link]

-

Parle, A., & Amin, S. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Der Pharma Chemica, 8(1), 438-446. Available at: [Link]

-

Baxter, A. J. G., & Phillips, A. M. (2010). Solid phase synthesis of 2-aminobenzothiazoles. Bioorganic & Medicinal Chemistry Letters, 20(2), 644–648. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

-

Siddiqui, Z. N., & Khan, A. A. (2020). Polyphosphoric Acid in Organic Synthesis. ResearchGate. Available at: [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry, 13(8), 907–943. Available at: [Link]

-

Mathapati, S. R., Patil, K. N., Mathakari, S. S., Suryawanshi, A. W., & Jadhav, A. H. (2021). Fluorinated phosphoric acid as a versatile effective catalyst for synthesis of series of benzimidazoles, benzoxazoles and benzothiazoles at room temperature. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(10), 999-1006. Available at: [Link]

-

ResearchGate. (n.d.). Investigation of cyclization reaction of 20 in PPA. Retrieved from [Link]

-

Patel, P. R., & Patel, D. R. (2022). Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. International Journal of Pharmaceutical Sciences and Research, 13(12), 4756-4761. Available at: [Link]

-

Li, Y., Wang, Y., Zhang, Y., Wang, J., & Zhang, W. (2022). Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells. RSC Advances, 12(35), 22695–22700. Available at: [Link]

-

Venugopala, K. N., et al. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 9(2), 158-163. Available at: [Link]

-

Patel, P. R., & Patel, D. R. (2022). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using. SSRN. Available at: [Link]

-

Academia.edu. (n.d.). Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: A novel class of anticancer agents. Retrieved from [Link]

-

Chen, J., Su, T., Chen, J., & Jia, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5722. Available at: [Link]

-

Abrol, V., Sharma, P., & Kumar, P. (2019). Benzothiazole: The Molecule of Diverse Biological Activities. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-3209. Available at: [Link]

-

Chen, J., Su, T., Chen, J., & Jia, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(23), 5722. Available at: [Link]

-

Siddiqui, Z. N. (2023). Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry, 15(1), 48. Available at: [Link]

-

Kurasov, D. O., et al. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Molecules, 27(8), 2588. Available at: [Link]

-

Merzoug, Z., et al. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. sfera.unife.it. Available at: [Link]

-

ResearchGate. (n.d.). A Novel Synthesis of Benzothiazoles. Retrieved from [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ccsenet.org [ccsenet.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. jyoungpharm.org [jyoungpharm.org]

Troubleshooting & Optimization

Improving solubility of 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline in DMSO

Technical Support Center: Solubility Optimization for 4-(7-Chloro-1,3-benzothiazol-2-yl)aniline

Executive Summary: The Solubility Challenge

This compound is a hydrophobic, planar heterocyclic compound belonging to the 2-arylbenzothiazole class. Its poor solubility is driven by two primary factors:

-

High Lattice Energy: The planar structure facilitates strong

- -

Hydrophobicity: The 7-chloro substituent increases the logP (lipophilicity) compared to the parent benzothiazole, making it prone to aggregation in polar aprotic solvents like DMSO and immediate precipitation in aqueous buffers.

This guide provides a validated workflow to overcome these thermodynamic barriers, ensuring consistent stock solutions for biological assays.

Core Protocol: Enhanced Stock Preparation

Standard Protocol vs. Enhanced Protocol Standard shaking is often insufficient for this compound class.[1] Use this enhanced workflow to ensure monomeric dispersion.

Step-by-Step Methodology

-

Anhydrous Environment: Use anhydrous DMSO (Grade ≥99.9%, water <0.005%).[1]

-

Why? DMSO is hygroscopic.[1] Even 1% water uptake can drastically reduce the solubility of benzothiazoles, causing "invisible" micro-precipitates.

-

-

Weighing & Wetting: Weigh the powder into a glass vial (avoid plastic if possible to prevent leaching). Add DMSO to achieve a target concentration of 10 mM .

-

Note: Do not attempt >30 mM stocks initially.[1]

-

-

Vortexing: Vortex at max speed for 60 seconds.

-

Sonication (Critical): Sonicate in a water bath at 40°C for 10–15 minutes .

-

Visual Inspection: Hold the vial against a light source. The solution must be perfectly clear. If turbidity persists, proceed to the Heat Shock step.

-

Heat Shock (Optional): If solid particles remain, heat the sealed vial to 60°C for 5 minutes, then vortex immediately.

-

Safety: Benzothiazoles are thermally stable, but do not exceed 80°C to prevent DMSO decomposition.

-

Visualization: Troubleshooting Logic

The following decision tree outlines the logical steps to resolve common solubility failures during stock preparation and assay dilution.

Caption: Decision tree for resolving solubility issues from stock generation to assay dilution.

Technical Support FAQs

Q1: My stock solution was clear yesterday, but today I see crystals at the bottom. What happened? A: This is likely "Crash-out" due to temperature drop or moisture ingress.[1]

-

Cause: Storing DMSO stocks at -20°C often causes the compound to crystallize.[1] Upon thawing, the lattice energy prevents immediate redissolution.

-

Fix: You must re-sonicate and warm (37°C) the stock every time it is thawed. Do not use the supernatant without re-dissolving the pellet, or your concentration will be incorrect.

Q2: Upon diluting the DMSO stock into my cell culture media, the solution turns milky. How do I fix this? A: This is the "Solvent Shock" effect.[1]

-

Mechanism: When a hydrophobic solute in DMSO hits water, the DMSO mixes with water instantly, leaving the solute "stranded" and forcing it to aggregate.

-

Protocol Fix:

-

Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., dilute stock to 100 µM in 50% DMSO/Water, then dilute that into the final buffer).

-

Dynamic Addition: Add the DMSO stock dropwise to the vortexing buffer, burying the tip of the pipette tip under the surface of the liquid to prevent surface precipitation.

-

Q3: Can I use acid to improve solubility? A: Yes, but with caveats.

-

Chemistry: The aniline nitrogen is a weak base.[1] In aqueous buffers, lowering the pH (e.g., pH 5-6) can protonate the amine (

), significantly increasing solubility [1][4]. -

Warning: Ensure your biological target is stable at this pH.[1] If you cannot lower the pH, consider using a solubilizing excipient like Hydroxypropyl-

-Cyclodextrin (HP-

Q4: Is the 7-Chloro group making it harder to dissolve than the parent compound? A: Yes.[1] The chlorine atom adds lipophilicity and molecular weight without adding hydrogen bonding potential.[1] This makes the lattice more stable and the molecule less willing to interact with polar solvents compared to the non-chlorinated parent 2-(4-aminophenyl)benzothiazole [3][5].

Comparative Data: Solubility Modifiers

If DMSO alone fails for your specific concentration requirements, refer to this modifier table:

| Modifier | Role | Recommended Conc. | Mechanism |

| PEG-400 | Co-solvent | 10-50% (v/v) | Disrupts water structure, provides hydrophobic pockets.[1] |

| Tween 80 | Surfactant | 0.01 - 0.1% | Forms micelles that sequester the hydrophobic compound.[1] |

| HP- | Complexing Agent | 1 - 5 eq.[1] | Encapsulates the benzothiazole ring (Host-Guest chemistry).[1] |

| Glycerol | Co-solvent | 5-10% | Stabilizes proteins while aiding organic solubility [2].[1] |

References

-

BenchChem. (2025).[1][3][4] Troubleshooting low solubility of 2-aminobenzothiazole compounds. Retrieved from

-

National Institutes of Health (NIH). (2012).[1] Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. Retrieved from

-

MDPI. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives. Retrieved from

-

ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 2-(4-Aminophenyl)benzothiazole Properties and Safety. Retrieved from

Sources

Purification of benzothiazole derivatives by recrystallization vs column chromatography

For Researchers, Scientists, and Drug Development Professionals

The purification of benzothiazole derivatives is a critical step in their synthesis and application, directly impacting the reliability of biological assays and the quality of potential therapeutic agents.[1][2][3][4] This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to navigate the challenges of purifying these heterocyclic compounds. We will explore the nuances of two primary purification techniques: recrystallization and column chromatography, offering insights to help you select the most appropriate method and optimize your results.

Choosing Your Path: Recrystallization vs. Column Chromatography

The initial decision between recrystallization and column chromatography depends on several factors, including the physical state of your compound, the nature of the impurities, and the desired scale of purification.[5]

| Feature | Recrystallization | Column Chromatography |

| Ideal For | Crystalline solids with good thermal stability.[5] | Liquids, oils, and solids; separating mixtures with similar polarities.[5][6] |

| Purity | Can achieve very high purity, especially with multiple recrystallizations.[7] | Good to excellent purity, with HPLC offering the highest resolution.[5][8] |

| Scalability | Generally more scalable for large quantities. | Can be expensive and laborious for large-scale purification.[7] |

| Speed | Can be time-consuming, especially if multiple crops are needed.[7] | Flash chromatography can be relatively fast for routine purifications.[7] |

| Cost | Generally lower cost, primarily involving solvents. | Higher cost due to stationary phase (e.g., silica gel, C18), and larger solvent volumes.[7] |

| Compound Loss | Some product loss is inevitable in the mother liquor.[9] | Can also lead to product loss on the column, especially with irreversible adsorption.[5] |

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid benzothiazole derivatives, leveraging differences in solubility between the desired compound and impurities in a given solvent at varying temperatures.[8][10][11]

FAQs for Recrystallization

Q1: How do I select the optimal solvent for my benzothiazole derivative?

A successful recrystallization hinges on choosing a solvent where your compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[8][10]

-

"Like Dissolves Like": Benzothiazole and its derivatives are generally soluble in organic solvents like ethanol, methanol, and DMSO.[1] Consider solvents with similar functional groups to your compound.[12]

-

Systematic Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and then upon heating.[13][14] A good solvent will dissolve the compound when hot but show poor solubility when cold.[10]

-

Solvent Pairs: If a single solvent isn't ideal, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective.[13]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

Oiling out occurs when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[9][15] Impurities can also promote this phenomenon.[5]

-

Add More Solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to fully dissolve the oil, then allow it to cool slowly.[5][15]

-

Slow Cooling: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[9][15]

-

Induce Crystallization:

Q3: The purity of my recrystallized product is still low. What are the likely causes and solutions?

-

Insoluble Impurities: If your crude material contains insoluble impurities, they should be removed by hot gravity filtration before cooling the solution.[14]

-

Colored Impurities: Small amounts of colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5][14] Use charcoal sparingly, as it can also adsorb your product.[14]

-

Inadequate Washing: Ensure the collected crystals are washed with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.[8]

Q4: My recovery yield is very low. How can I improve it?

-

Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve your compound.[5][9] Using too much solvent is a common reason for low yield, as a significant amount of the product will remain in the mother liquor upon cooling.[9][15]

-

Sufficient Cooling: Ensure the solution is thoroughly cooled to maximize crystal formation. An ice bath is often used for this purpose.

-

Recover from Mother Liquor: If a substantial amount of product remains in the mother liquor, you can concentrate the filtrate and cool it again to obtain a second crop of crystals.[7] Be aware that the purity of subsequent crops may be lower.

General Recrystallization Workflow

Caption: A general workflow for the recrystallization of benzothiazole derivatives.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it.[16] It is particularly useful for purifying non-crystalline compounds or separating mixtures of closely related benzothiazole derivatives.[5][17]

FAQs for Column Chromatography

Q1: How do I choose the right stationary and mobile phases for my benzothiazole derivative?

The choice of stationary and mobile phases is crucial for achieving good separation.[16]

-

Stationary Phase:

-

Silica Gel: The most common stationary phase for normal-phase chromatography. However, the acidic nature of silica can cause issues with basic nitrogen-containing heterocycles like some benzothiazoles, leading to streaking or decomposition.[5][6]

-

Alumina: A good alternative for acid-sensitive compounds. Alumina is available in neutral, basic, or acidic forms.[5]

-

Reversed-Phase (C18): Often the method of choice for highly polar compounds.[5] A polar mobile phase (e.g., water/acetonitrile or water/methanol) is used.[5]

-

-

Mobile Phase (Eluent):

-

TLC is Your Guide: Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system.[16] Aim for a solvent system that gives your desired compound an Rf value of around 0.2-0.4 for good separation on a column.[18]

-

Common Solvents: For normal-phase chromatography of benzothiazole derivatives, mixtures of hexane and ethyl acetate are frequently used.[19][20][21] For more polar compounds, dichloromethane/methanol may be necessary.[5][22]

-

Modifiers: For basic benzothiazole derivatives that streak on silica, adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonia to the eluent can neutralize the acidic sites on the silica gel and improve peak shape.[5]

-

Q2: My compound is streaking on the TLC plate. How will this affect my column and how can I fix it?

Streaking on a TLC plate is a strong indicator that you will have poor separation on a silica gel column. This is often due to the interaction of basic nitrogen atoms in the benzothiazole ring with the acidic silica gel.[5]

-

Add a Basic Modifier: As mentioned above, adding triethylamine or ammonia to your eluent can often resolve streaking.[5]

-

Change the Stationary Phase: Consider using neutral or basic alumina, or switch to a reversed-phase C18 column.[5]

-

Check for Overloading: Applying too much sample to the TLC plate can also cause streaking.[23]

Q3: I'm not getting good separation between my product and an impurity. What can I adjust?

-

Optimize the Eluent: Try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[5]

-

Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increasing the polarity of the mobile phase during the chromatography (gradient elution) can improve the separation of compounds with different polarities.[5][18][24]

-

Column Dimensions and Sample Load: Using a longer, narrower column can improve resolution. Also, ensure you are not overloading the column; the amount of crude material should typically be 1-5% of the mass of the stationary phase.[5]

Q4: My compound won't elute from the column. What should I do?

-

Increase Solvent Polarity: Your compound may be too polar for the current solvent system. Drastically increase the polarity of the eluent.[5] A gradient to a highly polar solvent like methanol may be necessary.[5]

-

Irreversible Adsorption or Decomposition: Some benzothiazole derivatives may irreversibly bind to or decompose on acidic silica gel.[5][6]

-

Test Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear, which would indicate decomposition.[5][22][25]

-

Switch Stationary Phase: Use a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[5]

-

Decision-Making Workflow for Purification Method Selection

Caption: A decision tree to guide the selection of the appropriate purification method.

Conclusion

The successful purification of benzothiazole derivatives is a blend of understanding the underlying chemical principles and methodical troubleshooting. By carefully selecting the appropriate technique—recrystallization for crystalline solids or column chromatography for a broader range of compounds—and systematically optimizing the experimental conditions, researchers can achieve the high purity required for their downstream applications. This guide serves as a foundational resource to address common challenges and empower scientists in their pursuit of novel benzothiazole-based discoveries.

References

-

Benzothiazole - Solubility of Things. (n.d.). Retrieved February 12, 2026, from [Link]

-

Troubleshooting Thin Layer Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]

-

Chromatography: TLC Tips - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 12, 2026, from [Link]

-

Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved February 12, 2026, from [Link]

-

SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2017). Malaysian Journal of Analytical Sciences, 21(6), 1219-1225. Retrieved February 12, 2026, from [Link]

-

Are there cases in which column chromatography is preferable to recrystallisation? - Quora. (2017, August 2). Retrieved February 12, 2026, from [Link]

-

3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

-

Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved February 12, 2026, from [Link]

-

Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025, June 3). Bitesize Bio. Retrieved February 12, 2026, from [Link]

-

Finding the best solvent for recrystallisation student sheet. (2021, September). Education in Chemistry. Retrieved February 12, 2026, from [Link]

-

TLC troubleshooting | - ChemBAM. (n.d.). Retrieved February 12, 2026, from [Link]

-

Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (2017, April 15). Journal of Young Pharmacists. Retrieved February 12, 2026, from [Link]

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved February 12, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). Retrieved February 12, 2026, from [Link]

-